1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Chemical Identity and Nomenclature
The compound this compound represents a complex heterocyclic structure characterized by its unique molecular architecture. The systematic name reflects the compound's structural components: a butyl substituent at the nitrogen position of the pyrrolidinone ring, which is connected to a benzodiazole moiety that itself bears a phenoxyethyl side chain. This nomenclature follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, ensuring unambiguous identification in chemical databases and literature.
The molecular formula of this compound can be inferred from structural analysis of related compounds in the chemical literature. Similar benzodiazole-pyrrolidinone hybrids reported in chemical databases demonstrate molecular formulas in the range of carbon twenty-two to carbon twenty-three with corresponding nitrogen and oxygen content. The presence of the butyl group distinguishes this compound from closely related analogs such as the allyl-substituted variant, which carries the molecular formula carbon twenty-two hydrogen twenty-three nitrogen three oxygen two.
Chemical identification of this compound requires sophisticated analytical techniques due to its complex structure. The benzodiazole nucleus provides characteristic spectroscopic signatures, while the pyrrolidinone moiety contributes distinct infrared absorption patterns. The phenoxyethyl substituent adds additional complexity to the spectroscopic profile, necessitating comprehensive nuclear magnetic resonance analysis for complete structural confirmation.
The stereochemical aspects of this compound merit particular attention, as the pyrrolidinone ring can exhibit stereoisomerism that significantly influences biological activity. Research has demonstrated that different stereoisomers of pyrrolidinone-containing compounds can display dramatically different biological profiles due to their distinct binding modes with enantioselective proteins. This stereochemical consideration becomes critical when evaluating the compound's potential therapeutic applications.
| Structural Component | Chemical Function | Molecular Contribution |
|---|---|---|
| Butyl Group | Aliphatic Substituent | Lipophilicity Enhancement |
| Pyrrolidinone Ring | Lactam Core | Hydrogen Bonding Capacity |
| Benzodiazole Nucleus | Aromatic Heterocycle | π-π Stacking Interactions |
| Phenoxyethyl Chain | Aromatic Ether Linkage | Conformational Flexibility |
Historical Context in Heterocyclic Compound Research
The development of benzodiazole-pyrrolidinone hybrid compounds emerged from the convergence of two distinct areas of heterocyclic chemistry research. Benzimidazole chemistry gained prominence during vitamin B12 research, when scientists discovered that the benzimidazole nucleus provided a stable platform for drug development. This discovery catalyzed extensive research into benzimidazole derivatives, leading to the development of numerous therapeutic agents across various pharmacological categories.
Pyrrolidine and its derivatives, including pyrrolidinones, have attracted significant attention in medicinal chemistry due to their unique three-dimensional properties. The five-membered pyrrolidine ring system offers exceptional versatility in drug design through its ability to efficiently explore pharmacophore space due to sp3-hybridization. This structural feature contributes to enhanced three-dimensional coverage through the ring's non-planarity, a phenomenon termed pseudorotation that provides conformational flexibility essential for protein binding interactions.
The historical development of pyrrolidinone derivatives in pharmaceutical research demonstrates a progressive understanding of structure-activity relationships. Early research focused on simple pyrrolidinone structures, but advancement in synthetic methodologies enabled the creation of more complex derivatives. The introduction of benzimidazole substituents represents a significant evolution in this field, combining the established pharmacological properties of benzimidazole with the structural versatility of pyrrolidinone.
Recent patent activity from 2015 to 2020 has shown increased interest in benzimidazole derivatives for various therapeutic applications. This trend reflects the continued recognition of benzimidazole as a privileged structure in drug discovery, capable of interacting with diverse biological targets. The integration of benzimidazole with pyrrolidinone represents a logical extension of this research trajectory, aimed at creating molecules with enhanced selectivity and potency.
The phenoxyethyl substitution pattern observed in this compound reflects modern approaches to drug design that emphasize the importance of optimal physicochemical properties. Research has shown that phenoxyethyl groups can modulate compounds' lipophilicity, membrane permeability, and metabolic stability. This substitution pattern has been successfully employed in various therapeutic contexts, demonstrating its value as a pharmacophoric element.
Structural Classification Within Benzodiazole-Pyrrolidinone Hybrids
The compound this compound belongs to an emerging class of heterocyclic hybrids that combine distinct pharmacophoric elements to achieve enhanced biological activity. Within the broader category of benzodiazole-pyrrolidinone hybrids, this compound can be classified based on several structural criteria that influence its physicochemical and biological properties.
The connectivity pattern between the benzodiazole and pyrrolidinone moieties represents a critical classification parameter. In this compound, the benzodiazole unit is attached directly to the carbon-4 position of the pyrrolidinone ring, creating a rigid structural framework that constrains molecular conformations. This connectivity differs from other possible linkage patterns, such as those involving the nitrogen atom of the pyrrolidinone or alternative carbon positions, each of which would result in distinct pharmacological profiles.
The substitution pattern on the benzodiazole nucleus further refines the structural classification. The presence of the 2-phenoxyethyl group at the N-1 position of the benzodiazole ring represents a specific substitution pattern that influences both the compound's physicochemical properties and its potential biological interactions. This substitution pattern can be compared to other reported analogs, such as those bearing different alkyl or aryl substituents, each contributing unique properties to the overall molecular profile.
Recent research has highlighted the importance of pyrrolidinone substitution patterns in determining biological activity. Studies examining various pyrrolidinone derivatives have demonstrated that substituents at different positions of the pyrrolidinone ring can dramatically influence target selectivity and potency. The butyl substitution at the nitrogen position in this compound represents a specific choice that likely impacts the molecule's pharmacokinetic properties and membrane permeability characteristics.
The overall molecular architecture of this compound places it within the category of medium-complexity heterocyclic hybrids, characterized by molecular weights typically ranging from 300 to 400 daltons. This size range is considered optimal for many drug discovery applications, as it provides sufficient structural complexity for selective protein binding while maintaining favorable absorption and distribution properties.
| Classification Parameter | Compound Characteristics | Structural Implications |
|---|---|---|
| Hybrid Type | Benzodiazole-Pyrrolidinone | Dual Pharmacophore Activity |
| Linkage Pattern | Direct C4-Benzodiazole Bond | Conformational Rigidity |
| Benzodiazole Substitution | N1-Phenoxyethyl | Lipophilicity Modulation |
| Pyrrolidinone Substitution | N-Butyl | Membrane Permeability |
| Molecular Complexity | Medium (MW ~360) | Drug-like Properties |
The structural classification of this compound within benzodiazole-pyrrolidinone hybrids also considers its potential for further chemical modification. The presence of multiple functional groups and heteroatoms provides numerous sites for structural optimization, making it a valuable lead compound for medicinal chemistry programs. The phenoxyethyl chain, in particular, offers opportunities for systematic structure-activity relationship studies through the introduction of various aromatic substituents or alternative linkage chemistries.
Properties
IUPAC Name |
1-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-13-25-17-18(16-22(25)27)23-24-20-11-7-8-12-21(20)26(23)14-15-28-19-9-5-4-6-10-19/h4-12,18H,2-3,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAXCVROTITAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzothiazole Core Formation
The benzothiazole ring is often synthesized via condensation reactions. For example, cyclocondensation of substituted anilines with carbon disulfide and subsequent cyclization with ketones or aldehydes under acidic conditions is a common method . In the case of benzo[d]thiazole derivatives, the reaction typically involves:
-
Thiocyanate formation : Reaction of aniline derivatives with thiocyanate precursors.
-
Cyclization : Acid-catalyzed cyclization with ketones (e.g., acetylacetone) to form the six-membered ring .
Attachment of the Dimethylpyrazole Moiety
The dimethylpyrazole substituent is introduced through nucleophilic substitution or coupling reactions. For example, in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole , acetylacetone reacts with a substituted aniline under acidic conditions to form the benzothiazole core, followed by substitution of the methoxy group with the dimethylpyrazole moiety .
Key Reagents :
-
Acetylacetone (diketone precursor for cyclization)
-
HCl (acid catalyst for cyclization)
-
Pyrazole derivatives (nucleophilic substituents)
Reaction Mechanism Analysis
The synthesis mechanism involves two primary steps:
Formation of the Benzothiazole Intermediate
The aniline derivative undergoes thiocyanate formation, followed by cyclization with a diketone (e.g., acetylacetone) under acidic conditions. This step forms the fused benzothiazole ring system .
Structural Characterization
The compound’s structure is confirmed via spectroscopic methods:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine ring linked to a benzodiazole moiety and a phenoxyethyl substituent , which suggests a unique combination of functional groups that may confer distinct biological properties. The synthesis of this compound can be approached through various methods, including:
- Microwave-assisted synthesis , which enhances reaction rates and yields.
- Conventional organic synthesis techniques , allowing for the exploration of different synthetic routes.
Biological Activities
Preliminary studies indicate that 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one may exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with pyrrolidine structures have demonstrated significant antibacterial properties.
- Anticancer Potential : Compounds with structural similarities have been investigated for their anticancer activities, showing promise in inhibiting tumor growth in vitro.
- Antioxidant Properties : The compound's ability to scavenge free radicals suggests potential use in preventing oxidative stress-related diseases.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of compounds structurally related to this compound against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as cefotaxime, particularly against Staphylococcus aureus and Salmonella typhi .
Antioxidant Activity Assessment
Research on the antioxidant properties of similar compounds revealed significant inhibition of lipid peroxidation in biological models. Compounds derived from pyrrolidine showed higher efficacy than traditional antioxidants like Trolox, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core and benzodiazole ring contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds; †Predicted; ‡Assumed similar to .
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s phenoxyethyl group confers moderate lipophilicity (XLogP3 ~4.0), comparable to fluorinated analogues (e.g., 4.2–4.5) . Piperidine-containing derivatives (e.g., ) exhibit lower XLogP3 (~3.8) due to increased polarity. 2,3-Dimethylphenoxy substitution () raises XLogP3 to ~4.5, suggesting enhanced membrane permeability.
Bulky groups like 4-butylphenyl () or 2,3-dimethylphenoxy () may sterically hinder interactions but improve selectivity.
Polar Surface Area (PSA) :
- Most analogues share a PSA of ~47 Ų, indicating similar solubility and blood-brain barrier penetration profiles . Piperidine derivatives () have higher PSA (~65 Ų), favoring aqueous solubility.
Synthetic Accessibility: While synthetic details for the target compound are scarce, highlights a 55% yield for a related benzimidazole-pyrrolidinone via analogous condensation pathways .
Biological Activity
1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound characterized by a unique molecular structure that includes a pyrrolidine ring, a butyl group, and a phenoxyethyl substituent linked to a benzodiazole moiety. This combination suggests potential pharmacological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Features:
- Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.
- Benzodiazole Moiety: Known for its diverse biological activities.
- Phenoxyethyl Substituent: Often associated with enhanced bioactivity.
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Anticancer Activity: Related compounds have shown promise in inhibiting tumor growth.
- Anti-inflammatory Properties: Potential to modulate inflammatory pathways.
- Antimicrobial Effects: Similar structures have demonstrated activity against various pathogens.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 4-(4-fluorophenyl)-N-(pyridin-3-yloxy)benzamide | Benzamide structure | Anticancer activity |
| 5-methyl-N-(phenyl)pyrazole | Pyrazole ring with phenyl substitution | Anti-inflammatory properties |
| 2-(4-methoxyphenyl)-6-methylbenzothiazole | Benzothiazole structure | Antimicrobial activity |
Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic potential. Possible mechanisms include:
- Inhibition of Enzymatic Pathways: May interfere with key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: Could affect pathways related to inflammation and immune response.
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Suggested areas for future investigation include:
- In vitro and In vivo Studies: To assess efficacy and safety profiles.
- Mechanistic Studies: To clarify how the compound interacts with specific biological targets.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one?
The synthesis of this compound typically involves multi-step reactions, including:
- Solvent selection : Polar aprotic solvents like dichloromethane or methanol are preferred for intermediate steps to stabilize ionic intermediates and enhance reaction rates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts may accelerate coupling reactions involving the benzodiazole moiety .
- Temperature control : Key steps (e.g., cyclization or alkylation) require precise temperature gradients (e.g., 60–100°C for benzodiazole ring formation) to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR confirm the presence of the pyrrolidinone core, benzodiazole ring, and phenoxyethyl substituent. For example, the carbonyl group of pyrrolidinone appears at ~175 ppm in C NMR .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 448.23 for C₂₅H₂₈N₃O₂⁺) .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents in crystalline form .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variations in receptor-binding assays) may arise from:
- Experimental design : Differences in cell lines (e.g., HEK293 vs. CHO cells) or assay conditions (pH, temperature) .
- Solution-phase vs. solid-phase synthesis : Impurity profiles (e.g., residual solvents) can modulate activity .
Resolution :
Advanced: How can computational modeling elucidate its interaction with adenosine receptors?
The compound’s benzodiazole and phenoxyethyl groups likely interact with adenosine A₂A receptor pockets. Approaches include:
- Molecular docking : Software like AutoDock Vina predicts binding modes. The pyrrolidinone carbonyl may form hydrogen bonds with Thr88 or Phe168 residues .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
- QSAR models : Relate substituent properties (e.g., logP, Hammett constants) to binding affinity for iterative optimization .
Basic: What are the primary biological targets of this compound?
- Adenosine receptors : Exhibits competitive inhibition of A₂A (Ki ~50 nM) due to structural mimicry of endogenous adenosine .
- Enzymatic targets : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via benzodiazole coordination to heme iron .
Advanced: How can chemical stability be improved for in vivo studies?
Degradation pathways include:
- Hydrolysis : The pyrrolidinone ring is susceptible to acidic/alkaline hydrolysis.
Mitigation :
Advanced: What methodologies validate its metabolic pathways?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include hydroxylated benzodiazole derivatives .
- Isotope labeling : C-labeled analogs track metabolic fate in excretion studies (e.g., urinary vs. fecal elimination) .
Basic: What are recommended storage conditions to maintain stability?
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in DMSO (10 mM stock) under inert gas (N₂/Ar) to avoid oxidation .
Advanced: How are structure-activity relationships (SAR) leveraged to enhance selectivity?
- Substituent modifications :
- 3D pharmacophore modeling : Identifies critical hydrogen bond donors/acceptors for target engagement .
Advanced: What analytical protocols ensure reproducibility in pharmacokinetic studies?
- Plasma protein binding : Use equilibrium dialysis (37°C, pH 7.4) with LC-MS quantification. Typical binding: >90% due to lipophilic substituents .
- Tissue distribution : Radiolabeled compounds (e.g., H) measured via scintillation counting in organ homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
